2,4,6-trichloro-N'-hydroxybenzenecarboximidamide
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Overview
Description
2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H5Cl3N2O and a molecular weight of 239.49 g/mol It is characterized by the presence of three chlorine atoms attached to a benzene ring, along with a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N’-hydroxybenzenecarboximidamide typically involves the chlorination of benzenecarboximidamide derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of 2,4,6-trichloro-N’-hydroxybenzenecarboximidamide may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the carboximidamide group.
2,4,6-Trichlorobenzamide: Similar structure but lacks the hydroxy group.
2,4,6-Trichloroaniline: Similar structure but lacks the carboximidamide and hydroxy groups.
Uniqueness
2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the hydroxy and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H5Cl3N2O |
---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,4,6-trichloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5Cl3N2O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI Key |
VXZYJZYXJPMBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=NO)N)Cl)Cl |
Origin of Product |
United States |
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